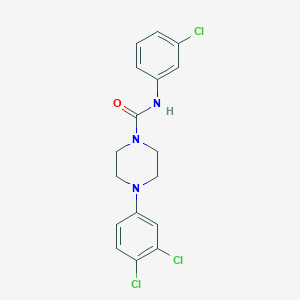

N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. A study detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

The molecular structure of related compounds shows a range of interactions and conformations. For instance, the molecular interaction study of a structurally related antagonist with the CB1 cannabinoid receptor revealed multiple conformations, highlighting the compound's complex molecular behavior (Shim et al., 2002). Such analyses provide insights into the spatial arrangement and potential reactivity of N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide.

Chemical Reactions and Properties

The chemical reactions and properties of compounds in this class can vary significantly based on their specific functional groups and molecular structure. For example, the study on l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines showcases the diverse reactivity and application of piperazine derivatives in catalysis (Wang et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied through methods like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming derivatives, are essential for understanding the applications and safety of these compounds. Investigations into related compounds, such as the electrophysiologic, antiarrhythmic, and cardioprotective effects of a derivative, provide valuable information on the chemical behavior and potential therapeutic uses (Dumez et al., 1989).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves processes like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with studies discussing factors influencing each step and confirming structures through IR and 1H-NMR techniques (Quan, 2006).

Molecular Interactions and Pharmacophore Models

Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) explores their molecular interactions with cannabinoid receptors, utilizing computational methods to develop pharmacophore models. This has implications for understanding receptor-ligand interactions, aiding in the design of selective receptor antagonists (Shim et al., 2002).

Catalytic Applications

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates. This showcases their potential in catalytic applications, particularly in synthetic chemistry (Wang et al., 2006).

Antimicrobial and Anticancer Research

Studies on piperazine and triazolo-pyrazine derivatives reveal their in vitro antimicrobial and anticancer activities. These compounds have been evaluated against various bacterial and fungal strains, with some showing significant antimicrobial properties. Additionally, molecular docking studies support their potential as antimicrobial agents (Patil et al., 2021).

Electrophysiologic and Antiarrhythmic Effects

Research on compounds like N-[3,5-Dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamidine dihydrochloride (RS-87337) demonstrates their electrophysiologic and antiarrhythmic effects. These studies contribute to our understanding of such compounds' therapeutic potentials, particularly in cardiovascular disorders (Dumez et al., 1989).

properties

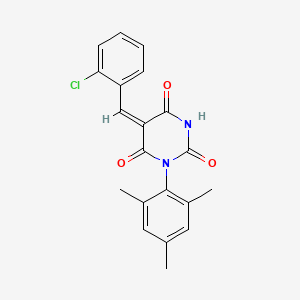

IUPAC Name |

N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3N3O/c18-12-2-1-3-13(10-12)21-17(24)23-8-6-22(7-9-23)14-4-5-15(19)16(20)11-14/h1-5,10-11H,6-9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYQPKMDMBTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)

![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)